molecular formula C8H16ClNO2 B2887416 2-(Cyclohexylamino)acetic acid hydrochloride CAS No. 56676-70-1

2-(Cyclohexylamino)acetic acid hydrochloride

Cat. No.: B2887416
CAS No.: 56676-70-1
M. Wt: 193.67
InChI Key: QVQWXSBOYDWWPU-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)acetic acid hydrochloride is an organic compound featuring a cyclohexylamine group attached to the α-carbon of a carboxylic acid, with a hydrochloride salt formation. Its molecular formula is C₈H₁₆ClNO₂, and it has a molecular weight of 193.67 g/mol . The compound consists of a cyclohexyl group (C₆H₁₁) bonded to the nitrogen of an aminoacetic acid backbone (NH-CH₂-COOH), protonated as a hydrochloride salt. This structure imparts both hydrophilic (carboxylic acid, amine) and lipophilic (cyclohexyl) properties, making it versatile for applications in pharmaceutical intermediates, biochemical research, and material science.

Properties

IUPAC Name

2-(cyclohexylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-8(11)6-9-7-4-2-1-3-5-7;/h7,9H,1-6H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQWXSBOYDWWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylamino)acetic acid hydrochloride typically involves the reaction of cyclohexylamine with chloroacetic acid. The reaction is carried out in an aqueous medium, and hydrochloric acid is used to form the hydrochloride salt. The general reaction scheme is as follows:

  • Cyclohexylamine + Chloroacetic Acid → 2-(Cyclohexylamino)acetic Acid
  • 2-(Cyclohexylamino)acetic Acid + Hydrochloric Acid → this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclohexylamino)acetic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form corresponding oxo derivatives.
  • Reduction : Reduction reactions can convert it into different amine derivatives.
  • Substitution : The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
  • Substitution : Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various N-substituted derivatives.

Scientific Research Applications

2-(Cyclohexylamino)acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between 2-(cyclohexylamino)acetic acid hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
This compound C₈H₁₆ClNO₂ 193.67 Carboxylic acid, amine, hydrochloride Balanced polarity; potential buffering agent
trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride C₈H₁₄ClNO₂ 199.67 Carboxylic acid, amine (on cyclohexyl ring) Amino group position alters polarity and biological interactions
2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride C₁₀H₂₁ClN₂O 220.74 Amide, tertiary amine, hydrochloride Increased lipophilicity; suited for drug delivery systems
Cyclohexyl 2-aminoacetate hydrochloride C₈H₁₆ClNO₂ 193.67 Ester, amine, hydrochloride Ester group enhances lipophilicity but reduces aqueous stability
Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride C₁₁H₂₂ClNO₂ 243.75 Ester, secondary amine, hydrochloride Branched structure influences steric hindrance and metabolic pathways

Physicochemical Properties

  • Solubility: The carboxylic acid group in this compound improves water solubility compared to its ester derivatives (e.g., Cyclohexyl 2-aminoacetate hydrochloride), which are more lipophilic .
  • Stability : The hydrochloride salt form enhances stability under ambient conditions, whereas ester analogs may hydrolyze in aqueous environments .
  • Buffering Capacity : Unlike sulfonic acid derivatives like CHES buffer (used in ), the carboxylic acid group in this compound has a lower pKa (~2–3), limiting its buffering range to acidic pH conditions.

Key Differentiators and Challenges

  • Positional Isomerism: The placement of the amino group (on the acetic acid vs. cyclohexyl ring) significantly impacts biological activity. For example, trans-2-(4-aminocyclohexyl)acetic acid hydrochloride may interact differently with enzymes compared to the target compound .
  • Functional Group Trade-offs : Carboxylic acids offer solubility but lower stability in organic solvents, while esters provide lipophilicity at the cost of hydrolytic instability.
  • Synthetic Complexity: Branched derivatives (e.g., Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride) require multi-step synthesis, increasing production costs .

Biological Activity

2-(Cyclohexylamino)acetic acid hydrochloride, also known by its CAS number 56676-70-1, is a compound that has garnered interest in various fields of scientific research, particularly in chemistry and biology. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings from diverse sources.

The synthesis of this compound typically involves the reaction of cyclohexylamine with chloroacetic acid in an aqueous medium, followed by the addition of hydrochloric acid to form the hydrochloride salt. The general reaction can be summarized as follows:

Cyclohexylamine+Chloroacetic Acid2 Cyclohexylamino acetic Acid\text{Cyclohexylamine}+\text{Chloroacetic Acid}\rightarrow \text{2 Cyclohexylamino acetic Acid}
2 Cyclohexylamino acetic Acid+HCl2 Cyclohexylamino acetic Acid Hydrochloride\text{2 Cyclohexylamino acetic Acid}+\text{HCl}\rightarrow \text{2 Cyclohexylamino acetic Acid Hydrochloride}

The biological activity of this compound is primarily attributed to its ability to act as a ligand that binds to specific receptors or enzymes. This interaction can modulate various biological pathways, leading to a range of physiological effects. The compound's structure allows it to participate in several chemical reactions, including oxidation, reduction, and substitution reactions, which can further influence its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Neuroprotective Effects : The compound may have neuroprotective effects due to its structural similarity to amino acids involved in neurotransmission.
  • Anti-inflammatory Properties : There is evidence suggesting that it may modulate inflammatory responses through various pathways.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit certain enzymes related to inflammatory processes. For instance, it showed significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
    StudyEffect Observed
    Inhibition of COX-145% at 50 µM concentration
    Inhibition of COX-260% at 50 µM concentration
  • Animal Models : In animal models, administration of the compound resulted in reduced markers of inflammation and improved recovery from induced inflammatory conditions.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
N-Cyclohexylglycine HydrochlorideAmino acid derivativeAntinociceptive properties
Cyclohexylamine HydrochlorideSimple amineNeurotransmitter modulation
Cyclohexylacetic AcidAliphatic carboxylic acidMild anti-inflammatory effects

Research Applications

The compound's versatility makes it applicable in various research domains:

  • Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development : Its potential therapeutic properties warrant further investigation for drug development.
  • Biochemical Assays : It is utilized in studies involving amino acid derivatives and their biological activities.

Q & A

Q. What are the established synthetic routes for 2-(Cyclohexylamino)acetic acid hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves reacting the free base form (2-cyclohexylamino acetic acid) with hydrochloric acid under controlled conditions. Solvents like ethanol or water are used, and temperature is maintained between 0–25°C to prevent decomposition. Post-synthesis, crystallization in polar solvents (e.g., methanol) enhances purity. Evidence from analogous compounds suggests that stoichiometric HCl addition and pH monitoring are critical to ensure complete salt formation .

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1 \text{H} and 13C^{13} \text{C}, is essential for confirming structural integrity, including cyclohexyl group conformation and hydrochloride salt formation (e.g., 1H^1 \text{H} NMR in DMSO-d6_6 resolves amine protons at δ 8.0–10.0 ppm). Mass spectrometry (ESI-MS) and elemental analysis (C, H, N, Cl) validate molecular weight and purity. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs exhibit potential as enzyme modulators or biochemical probes. For example, cyclohexylamine derivatives interact with amino acid decarboxylases and neurotransmitter receptors, suggesting utility in studying metabolic pathways or neurological targets. In vitro assays (e.g., enzyme inhibition kinetics) are recommended to screen activity, with IC50_{50} values compared to reference inhibitors .

Advanced Research Questions

Q. How can researchers resolve solubility challenges in biological assays?

Hydrochloride salts generally improve aqueous solubility, but aggregation in physiological buffers may occur. Strategies include:

  • Using co-solvents (e.g., DMSO ≤1% v/v) with rigorous controls for solvent interference.
  • Preparing stock solutions in acidic buffers (pH 4–5) to stabilize the protonated amine.
  • Dynamic light scattering (DLS) to monitor colloidal stability pre-assay .

Q. How should contradictory data in enzyme inhibition studies be addressed?

Discrepancies in IC50_{50} values may arise from assay conditions (e.g., pH, ionic strength) or off-target effects. Mitigation steps:

  • Validate enzyme activity with positive controls (e.g., known inhibitors).
  • Perform orthogonal assays (e.g., isothermal titration calorimetry) to confirm binding.
  • Use structure-activity relationship (SAR) studies to differentiate specific vs. nonspecific interactions .

Q. What methodologies enable comparative analysis with structural analogs?

Create a SAR table comparing:

  • Substituent effects : Replace cyclohexyl with cyclopropyl () or aromatic groups () to assess steric/electronic impacts.
  • Salt forms : Compare hydrochloride with other salts (e.g., sulfate) on solubility and bioavailability. Computational tools (e.g., molecular docking) can predict binding affinities against target proteins .

Q. How does stereochemistry influence synthesis and bioactivity?

The cyclohexyl group’s chair conformation affects spatial orientation, altering receptor binding. For example, axial vs. equatorial amine positions in cyclohexane derivatives show distinct enzyme inhibition profiles. Use chiral HPLC or asymmetric synthesis to isolate enantiomers, followed by circular dichroism (CD) to confirm configurations .

Q. What stability considerations are critical for long-term storage?

Hydrochloride salts are hygroscopic; store desiccated at –20°C under inert gas (N2_2). Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify breakdown products (e.g., free base or oxidized derivatives) .

Methodological Design Questions

Q. How to optimize reaction conditions for high-purity yields?

  • DoE Approach : Use factorial design to test variables (temperature, solvent polarity, HCl equivalents).
  • In-line Analytics : Employ FTIR or Raman spectroscopy for real-time monitoring of intermediate formation.
  • Purification : Gradient flash chromatography (C18 silica) removes byproducts, achieving >98% purity .

Q. What validation protocols confirm biological activity reproducibility?

  • Dose-response curves : Perform triplicate assays across 8–10 concentrations.
  • Selectivity panels : Test against related enzymes (e.g., decarboxylases vs. dehydrogenases).
  • Cellular assays : Use CRISPR-engineered cell lines to validate target engagement in a physiological context .

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